molecular formula C20H21N5O5S B11260925 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide

2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B11260925
M. Wt: 443.5 g/mol
InChI Key: KLTHVMCYMJJMEQ-UHFFFAOYSA-N
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Description

The compound 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide features a pyrido[2,3-d]pyrimidine core with a thioether-linked acetamide moiety. Key structural attributes include:

  • Pyrido[2,3-d]pyrimidine scaffold: A bicyclic system with two fused aromatic rings, modified by isopropyl and methyl substituents at positions 6, 1, and 2.
  • Thioacetamide bridge: A sulfur atom connects the core to the acetamide group.
  • 3-Nitrophenyl substituent: Introduces electron-withdrawing properties, influencing solubility and bioactivity.

Properties

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C20H21N5O5S/c1-11(2)14-9-21-18-16(19(27)24(4)20(28)23(18)3)17(14)31-10-15(26)22-12-6-5-7-13(8-12)25(29)30/h5-9,11H,10H2,1-4H3,(H,22,26)

InChI Key

KLTHVMCYMJJMEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C2C(=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine and an aldehyde.

    Introduction of the isopropyl and dimethyl groups: Alkylation reactions are used to introduce these groups at the desired positions on the pyrido[2,3-d]pyrimidine core.

    Thioacetamide formation: The thioacetamide group is introduced through a nucleophilic substitution reaction involving a suitable thiol and an acetamide derivative.

    Attachment of the nitrophenyl group: This step involves a coupling reaction between the thioacetamide intermediate and a nitrophenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thioacetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives:

Biology

    Biological activity studies: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug development: The unique structure of the compound makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

    Material science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The nitrophenyl group could play a role in binding to specific molecular targets, while the thioacetamide group could be involved in covalent interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Bioactivity / Properties Reference
Target Compound Pyrido[2,3-d]pyrimidine 6-isopropyl, 1,3-dimethyl, 3-nitrophenyl Not reported; predicted low solubility due to nitro group
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6) Pyrimidine 4-methyl, 2,3-dichlorophenyl Antimicrobial activity; mp 230°C, [M+H]+ 344.21
N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 6) Thieno[2,3-d]pyrimidine 5-phenyl, 3-phenoxy LC-MS m/z 362.0 [M+H]+; mp 190–191°C
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide (CAS 618427-84-2) Thieno[2,3-d]pyrimidine 3-ethyl, 4-isopropylphenyl Predicted enhanced lipophilicity due to isopropyl group
2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide (CAS 496027-92-0) Thieno[2,3-d]pyrimidine Allyl, 5-methylfuran, cyclopenta[b]thiophene Density: 1.51 g/cm³; pKa 11.59 (predicted)
Key Observations :

Core Modifications: Replacement of the pyrido[2,3-d]pyrimidine core with thieno[2,3-d]pyrimidine (as in ) reduces aromaticity but enhances metabolic stability due to sulfur incorporation. The dioxo groups in the target compound may improve binding affinity compared to mono-oxo analogs (e.g., ).

Substituent Effects :

  • Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound likely reduces solubility compared to dichlorophenyl () or isopropylphenyl (), but increases electrophilicity for covalent interactions.
  • Alkyl Chains : Isopropyl (target) and ethyl () substituents enhance lipophilicity, whereas allyl groups () introduce steric hindrance.

Physical Properties :

  • Melting Points : The target compound’s melting point is unreported, but analogs with nitro groups (e.g., ) show higher melting points (>190°C), suggesting crystalline stability.
  • Mass Spectrometry : The target’s molecular weight is higher than (344.21 [M+H]+) and (362.0 [M+H]+), implying distinct fragmentation patterns.

Bioactivity and ADMET Considerations

While bioactivity data for the target compound are absent, insights can be inferred from analogs:

  • ADMET :
    • The nitro group may increase toxicity risks (e.g., mutagenicity), contrasting with safer methyl or isopropyl substituents ().
    • Predicted pKa values (e.g., : 11.59) indicate basicity, influencing membrane permeability.

Biological Activity

The compound 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C22H24N4O4S
  • Molecular Weight : 440.5 g/mol
  • IUPAC Name : N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antitumor Activity

Research indicates that pyrimidine-based compounds can interfere with cellular pathways involved in tumor growth. For example, certain pyrimidine derivatives have been shown to inhibit the proliferation of cancer cells by targeting nucleotide synthesis pathways . The compound's ability to modulate these pathways may position it as a candidate for further antitumor studies.

Anti-inflammatory Effects

Pyrimidine derivatives have also been explored for their anti-inflammatory properties. Compounds that target inflammatory pathways can reduce cytokine production and inhibit inflammatory cell migration . Although direct studies on the compound's anti-inflammatory activity are sparse, its structural characteristics suggest it may possess similar properties.

The precise mechanism of action for 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide remains to be fully elucidated. However, based on the behavior of related compounds:

  • Inhibition of Nucleotide Synthesis : The compound may inhibit enzymes involved in nucleotide biosynthesis pathways.
  • Disruption of Cellular Signaling : It could interfere with signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrimidine compounds:

StudyFindings
Colombeau et al. (2008)Reported significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells using chloroethyl pyrimidine nucleosides .
Garavaglia et al. (2012)Demonstrated that targeting nucleotide biosynthesis could enhance antiviral activity against hepatitis E virus (HEV), suggesting a link between nucleotide metabolism and viral replication .
Chopra et al. (2015)Evaluated ferrocene-pyrimidine conjugates for their antiplasmodial activities against Plasmodium falciparum .

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